5-(2-hydroxyethyl)-4-iodo-3H-2-benzofuran-1-one
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Overview
Description
5-(2-Hydroxyethyl)-4-iodo-2-benzofuran-1(3H)-one is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxyethyl)-4-iodo-3H-2-benzofuran-1-one typically involves the iodination of a benzofuran derivative followed by the introduction of a hydroxyethyl group. One common method is to start with 2-benzofuran-1(3H)-one and perform an electrophilic iodination reaction using iodine and a suitable oxidizing agent. The resulting 4-iodo-2-benzofuran-1(3H)-one can then be reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxyethyl)-4-iodo-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 5-(2-hydroxyethyl)-2-benzofuran-1(3H)-one.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: 5-(2-Carboxyethyl)-4-iodo-2-benzofuran-1(3H)-one.
Reduction: 5-(2-Hydroxyethyl)-2-benzofuran-1(3H)-one.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Hydroxyethyl)-4-iodo-2-benzofuran-1(3H)-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-hydroxyethyl)-4-iodo-3H-2-benzofuran-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(2-Hydroxyethyl)-4-methyl-2-benzofuran-1(3H)-one: Similar structure but with a methyl group instead of an iodine atom.
5-(2-Hydroxyethyl)-4-chloro-2-benzofuran-1(3H)-one: Similar structure but with a chlorine atom instead of an iodine atom.
5-(2-Hydroxyethyl)-4-bromo-2-benzofuran-1(3H)-one: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness
The presence of the iodine atom in 5-(2-hydroxyethyl)-4-iodo-3H-2-benzofuran-1-one can significantly influence its reactivity and biological activity compared to its chloro, bromo, and methyl analogs. Iodine is larger and more polarizable, which can enhance interactions with biological targets and potentially improve the compound’s efficacy in medicinal applications.
Properties
Molecular Formula |
C10H9IO3 |
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Molecular Weight |
304.08 g/mol |
IUPAC Name |
5-(2-hydroxyethyl)-4-iodo-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C10H9IO3/c11-9-6(3-4-12)1-2-7-8(9)5-14-10(7)13/h1-2,12H,3-5H2 |
InChI Key |
HYKCYPCRHDUFKS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2I)CCO)C(=O)O1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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